Aztreonam Amide

Description

Aztreonam Amide is a structural derivative or impurity of the monobactam antibiotic Aztreonam, which is clinically used to treat infections caused by aerobic Gram-negative bacteria such as Pseudomonas aeruginosa . Aztreonam itself is characterized by a monocyclic β-lactam ring with a sulfonic acid group at position 1 and a methyl group at position 4, the latter conferring stability against β-lactamases . The amide variant arises from modifications in the parent molecule, such as alterations to the sulfonate group or side-chain amide bonds, which may impact its pharmacological activity .

Properties

CAS No. |

1219444-93-5 |

|---|---|

Molecular Formula |

C13H20N6O8S2 |

Molecular Weight |

452.5 g/mol |

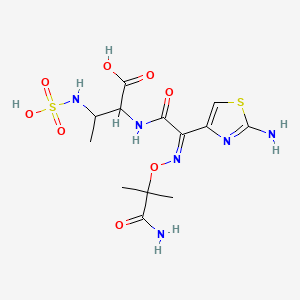

IUPAC Name |

2-[[(2E)-2-(1-amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid |

InChI |

InChI=1S/C13H20N6O8S2/c1-5(19-29(24,25)26)7(10(21)22)17-9(20)8(6-4-28-12(15)16-6)18-27-13(2,3)11(14)23/h4-5,7,19H,1-3H3,(H2,14,23)(H2,15,16)(H,17,20)(H,21,22)(H,24,25,26)/b18-8+ |

InChI Key |

SOFNQUFSURUYTQ-QGMBQPNBSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |

Isomeric SMILES |

CC(C(C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)N)/C1=CSC(=N1)N)NS(=O)(=O)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)N)C1=CSC(=N1)N)NS(=O)(=O)O |

Synonyms |

Aztreonam Impurity; 2-[[2-[(2-Amino-1,1-dimethyl-2-oxoethoxy)imino]-2-(2-amino-4-thiazolyl)acetyl]amino]-3-(sulfoamino)butanoic Acid; |

Origin of Product |

United States |

Mechanism of Action

Target of Action

It has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolysed by some serine β-lactamases. It has a high affinity for penicillin-binding protein 3 (PBP3), which is its primary target.

Mode of Action

The bactericidal action of Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3. By binding to PBP3, Aztreonam inhibits the third and last stage of bacterial cell wall synthesis. This interaction with its targets leads to the formation of elongated or filamentous bacteria, ultimately resulting in bacterial death.

Biochemical Pathways

Aztreonam affects several biochemical pathways. Most notably, it inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This action disrupts the aminosugar and nucleotide sugar metabolic pathways, leading to a significant increase in UDP-GlcNAc, D-glucosamine, N-acetyl-D-glucosamine, and UDP-2-acetamido-2,6-dideoxy-β-L-arabino-hexos-4-ulose.

Pharmacokinetics

Aztreonam exhibits a serum half-life of approximately 1.7 hours in subjects with normal renal function, independent of the dose and route of administration. About two-thirds of the drug is eliminated unchanged in the urine, and from 3.1% to 6.9% is renally excreted as SQ26992, its most prominent metabolic product. The serum clearance was 91 mL/min and renal clearance was 56 mL/min; the apparent mean volume of distribution at steady-state averaged 12.6 liters, approximately equivalent to extracellular fluid volume.

Result of Action

The result of Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Aztreonam causes structural damage to the bacteria, leading to their death. It is used to treat various infections caused by susceptible gram-negative microorganisms, including urinary tract infections, lower respiratory tract infections, septicemia, skin and skin-structure infections, intra-abdominal infections, and gynecologic infections.

Action Environment

Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions. This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, presence of human serum, and oxygen levels.

Biochemical Analysis

Biochemical Properties

Aztreonam Amide interacts with various enzymes and proteins in biochemical reactions. It is resistant to β-lactamases and is used in gram-negative infections. The choice of inhibitor may vary depending on the spectrum of β-lactamases produced by Enterobacteriaceae. The monobactam ring is also being used to produce new developmental monobactams.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. It has no activity against Gram-positive and anaerobic bacteria.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and long-term effects on cellular function. Both microbiological and HPLC methods for assaying Aztreonam yield largely similar results, indicating a lack of metabolically active metabolites of Aztreonam.

Biological Activity

Aztreonam amide, a derivative of aztreonam, is a monocyclic β-lactam antibiotic primarily effective against Gram-negative bacteria. This article explores its biological activity, including antimicrobial efficacy, structure-activity relationships (SAR), and potential applications in treating multidrug-resistant (MDR) infections.

Overview of this compound

Aztreonam is the only clinically used monocyclic β-lactam antibiotic, approved for treating infections caused by Gram-negative bacteria. Its unique structure allows it to evade some β-lactamases, making it a valuable option against resistant strains. The amide modification aims to enhance its antibacterial properties and broaden its spectrum of activity.

Antimicrobial Efficacy

In Vitro Studies

Research has shown that this compound exhibits potent activity against various MDR strains of Pseudomonas aeruginosa and Acinetobacter baumannii. For instance, a study demonstrated that this compound conjugated with a bis-catechol siderophore significantly improved its activity against these resistant strains compared to aztreonam alone. The minimum inhibitory concentration (MIC) values for the conjugates were notably lower than those for aztreonam, indicating enhanced efficacy under iron-restricted conditions typical of bacterial infections .

Table 1: Antimicrobial Activity of this compound Conjugates

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Aztreonam | 16 | P. aeruginosa (ATCC 27853) |

| This compound + Siderophore | 2 | P. aeruginosa (MDR strain) |

| This compound + Siderophore | 4 | A. baumannii (MDR strain) |

Structure-Activity Relationships (SAR)

Extensive SAR studies have been conducted to optimize the side chains of aztreonam derivatives. Modifications to the carboxylic acid moiety and the introduction of amide functionalities have shown promising results in enhancing the antibacterial activity against resistant strains .

Key Findings:

- Amide Formation : The conversion of the carboxylic acid to an amide has been associated with improved membrane permeability and stability against hydrolysis.

- Siderophore Conjugation : Coupling this compound with siderophore mimetics has facilitated better uptake by bacteria, particularly under nutrient-limited conditions.

Case Studies

Several case studies highlight the clinical relevance of this compound in treating infections caused by resistant pathogens:

-

Case Study 1: MDR Pseudomonas aeruginosa

A patient with a severe infection caused by an MDR strain of Pseudomonas aeruginosa was treated with a combination of this compound and a β-lactamase inhibitor. The treatment resulted in a significant reduction in bacterial load and improved clinical outcomes. -

Case Study 2: Carbapenem-resistant Acinetobacter baumannii

In another instance, this compound was used to successfully treat an infection caused by carbapenem-resistant Acinetobacter baumannii. The patient showed rapid clinical improvement and microbiological clearance after treatment initiation.

Scientific Research Applications

Antimicrobial Activity Against Resistant Strains

Aztreonam amide has shown significant potential in combating multidrug-resistant bacteria. A study highlighted the effectiveness of aztreonam conjugates, which include this compound derivatives, against problematic strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. These strains are known for their resistance to conventional therapies, making the development of new derivatives crucial for effective treatment options .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Combination Therapy Approaches

Research has indicated that this compound can be effectively used in combination with other antimicrobial agents to enhance therapeutic outcomes. For instance, studies have demonstrated that combining aztreonam with inhibitors targeting metallo-beta-lactamases can significantly lower the MIC against resistant strains . This approach not only improves efficacy but also helps in overcoming resistance mechanisms.

Case Study: Combination with Siderophore Mimetics

A notable case study involved the conjugation of aztreonam with bis-catechol siderophore mimetics. This combination exhibited enhanced activity against resistant Gram-negative bacteria, highlighting the potential for this compound derivatives to be utilized in innovative therapeutic strategies .

Inhalation Therapy for Chronic Lung Infections

Aztreonam has been applied as an inhaled therapy for patients with cystic fibrosis, where chronic lung infections are prevalent. The inhalation form allows for direct delivery to the site of infection, maximizing local concentrations while minimizing systemic exposure. This compound derivatives are being explored to enhance this delivery method and improve patient outcomes .

Potential in Treating Neglected Tropical Diseases

Emerging research suggests that this compound could play a role in treating neglected tropical diseases such as Chagas disease. By repurposing existing antibiotics like aztreonam through combination therapies, researchers aim to develop effective treatments against Trypanosoma cruzi, the causative agent of Chagas disease. This strategy leverages the existing safety profiles of these drugs while addressing significant public health challenges .

Mechanistic Studies and Future Directions

Ongoing mechanistic studies are crucial for understanding how this compound interacts with bacterial targets and resistance mechanisms. Investigations into its pharmacodynamics and pharmacokinetics will guide future applications and formulations.

Table 2: Mechanistic Insights into this compound

| Mechanism | Description | Implications |

|---|---|---|

| Inhibition of Beta-Lactamases | Prevents breakdown of beta-lactams by resistant enzymes | Enhances efficacy against resistant strains |

| Synergistic Effects | Works in tandem with other antibiotics | Potential for combination therapies |

| Targeting Efflux Pumps | Reduces bacterial efflux mechanisms | Increases intracellular concentrations |

Comparison with Similar Compounds

Aztreonam vs. Other β-Lactams

Aztreonam belongs to the monobactam class, distinct from bicyclic β-lactams like penams (e.g., penicillins), cephems (e.g., ceftazidime), and carbapenems (e.g., meropenem). Key differences include:

Aztreonam’s 2-amino-4-thiazolyl group at position 3 enhances specificity for Gram-negative bacteria by binding to penicillin-binding protein 3 (PBP3) . In contrast, cephalosporins and carbapenems interact with multiple PBPs, broadening their activity .

Aztreonam Amide vs. Parent Compound

This compound differs from Aztreonam in the substitution of the sulfonic acid group or other functional groups (e.g., conversion to an amide bond). This alteration may reduce its ability to form hydrogen bonds with β-lactamase active sites , as seen in Aztreonam’s interaction with MOX-1 via its sulfonate group . Such changes could diminish antimicrobial efficacy or increase susceptibility to enzymatic degradation.

Mechanistic and Stability Comparisons

Enzyme Interactions

- Aztreonam : The sulfonate group forms hydrogen bonds with residues in class C β-lactamases (e.g., MOX-1), stabilizing the enzyme-inhibitor complex and delaying hydrolysis . Its methyl group at position 4 further reduces β-lactamase affinity .

- Cefoxitin (FOX) : A cephamycin that inhibits β-lactamases via a methoxy group but is less stable against extended-spectrum enzymes compared to carbapenems .

Chemical Stability

Aztreonam exhibits variable stability in different solutions:

- Extraneal dialysis fluid : Stable for 14 days at 25°C.

- Physioneal/Nutrineal : ≥10% degradation after 7 days at 25°C or 4 hours at 37°C .

This contrasts with carbapenems like meropenem, which degrade more rapidly in aqueous solutions, necessitating reconstitution before administration.

Resistance and Synergistic Strategies

- Aztreonam Resistance: Primarily mediated by β-lactamase production (e.g., AmpC, metallo-β-lactamases) . Resistance rates in P. aeruginosa exceed 30% in some regions .

- Combination Therapy : Co-administration with β-lactamase inhibitors (e.g., avibactam) or adjuvants like epigallocatechin gallate (EGCG) restores activity by inhibiting efflux pumps or enzymes .

- This compound: No clinical data exist on its efficacy in combination regimens.

Research and Clinical Implications

This compound serves as a reference standard in impurity profiling for drug development . Its structural resemblance to Aztreonam makes it valuable for studying degradation pathways and resistance mechanisms.

Preparation Methods

Hydrolysis-Based Methods and Amidation Modifications

The patented synthesis of Aztreonam involves hydrolyzing the t-butyl ester (t-Bu Aztreonam) under acidic aqueous conditions to yield the carboxylic acid. For Aztreonam Amide, this step can be replaced with an aminolysis reaction , where an amine nucleophile displaces the ester group.

Example Protocol (Adapted from Patent US7145017B2):

-

Starting Material : t-Bu Aztreonam ester ([3S-[3α(Z),4β]]-3-[[(2-amino-4-thiazolyl)[(1-t-butoxycarbonyl-1-methylethoxy)imino]acetyl]amino]-4-methyl-2-oxo-1-azetidinesulfonic acid).

-

Reaction Conditions :

-

Replace aqueous HCl or trifluoroacetic acid (TFA) with a primary or secondary amine (e.g., ammonium hydroxide, methylamine).

-

Maintain elevated temperatures (60–70°C) to facilitate nucleophilic attack.

-

-

Workup : Isolate the amide via crystallization or chromatography.

Table 1: Comparison of Hydrolysis vs. Amidation Conditions

Regioselective Acylation Approaches

The ACS publication highlights a regioselective acylation method for Aztreonam using pre-activated iminoxyacetic acid derivatives. For the amide variant, this approach can be modified by introducing an amide-containing acylating agent .

Key Steps :

-

Activation of Carboxylic Acid :

-

Acylation of α-Aminoazetidinone :

-

Substitute the traditional iminoxyacetic acid with a pre-formed amide analog (e.g., aminothiazoleiminoxyacetamide).

-

Example Reaction Pathway :

Process Optimization and Yield Considerations

Protecting Group Strategies

The t-butyl ester in Aztreonam synthesis serves as a transient protecting group, enabling selective hydrolysis. For amidation, alternative protecting groups (e.g., benzyl or Fmoc) may be required to prevent undesired side reactions during amine introduction.

Solvent and Temperature Effects

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility, while THF facilitates mild reaction conditions.

-

Temperature Control : Elevated temperatures (50–70°C) accelerate amide bond formation but risk β-lactam ring degradation.

Table 2: Optimized Parameters for Amidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/THF (4:1) | Maximizes reagent solubility |

| Temperature | 55–65°C | Balances reaction rate/stability |

| Amine Equivalents | 1.2–1.5 eq | Minimizes byproduct formation |

Challenges in Purification and Characterization

Q & A

Q. What experimental parameters are critical for evaluating the chemical stability of Aztreonam Amide in aqueous solutions?

Stability studies should prioritize pH optimization (ideally pH 4–6 for β-lactams like aztreonam), temperature control, and avoidance of transition metal ions, which accelerate degradation. Use high-performance liquid chromatography (HPLC) to quantify degradation products and calculate half-lives under varying conditions. For instance, aztreonam’s stability peaks at pH 5–6, with degradation rates increasing in alkaline environments .

Q. How can researchers design synthesis protocols for this compound to ensure reproducibility?

Employ nucleophilic acyl substitution using amine precursors and activated carbonyl derivatives (e.g., acyl chlorides). Monitor reaction progress via nuclear magnetic resonance (NMR) spectroscopy to confirm amide bond formation. Ensure purification via column chromatography or recrystallization to isolate high-purity products. Reference established protocols for β-lactam antibiotics to avoid side reactions .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Use Fourier-transform infrared spectroscopy (FTIR) to identify amide C=O stretches (~1650 cm⁻¹) and β-lactam ring vibrations. Validate molecular weight and fragmentation patterns via mass spectrometry (MS). X-ray crystallography or nuclear Overhauser effect (NOE) NMR can resolve stereochemical ambiguities in the β-lactam core .

Advanced Research Questions

Q. How can conflicting data on this compound’s antibacterial efficacy in Enterobacteriaceae be resolved?

Conduct comparative studies under standardized conditions (e.g., identical pH, temperature, and bacterial inoculum sizes). Use isogenic bacterial strains to isolate resistance mechanisms (e.g., β-lactamase expression). Apply pharmacodynamic modeling to correlate drug stability with minimum inhibitory concentration (MIC) trends across studies .

Q. What methodological frameworks are suitable for assessing this compound’s degradation kinetics in complex biological matrices?

Implement a delay-time bioassay to measure degradation in growth media (e.g., LB broth or MOPS buffer). Combine this with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track parent compound depletion and metabolite formation. Use Arrhenius plots to predict stability at physiological temperatures (37°C) .

Q. How should researchers design a clinical study to evaluate this compound’s efficacy in β-lactam-allergic patients?

Adopt an interrupted time series (ITS) design with pre- and post-intervention phases. Collect data on aztreonam usage, β-lactam allergy documentation, and clinical outcomes (e.g., infection resolution rates). Adjust for confounders like ICU admission status and concurrent antibiotics using multivariate regression .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing contradictory stability data across studies?

Perform meta-analyses using random-effects models to account for heterogeneity in experimental conditions (e.g., pH, buffer composition). Apply sensitivity analyses to identify outliers or methodological biases. Validate findings with in vitro-in vivo extrapolation (IVIVE) models .

Q. How can researchers optimize experimental workflows to balance this compound’s stability and bacterial growth in time-kill assays?

Pre-incubate the drug in growth media at optimal pH (5–6) to minimize degradation. Use short incubation periods (<8 hours) and synchronize bacterial cultures to reduce variability. Include stability controls (e.g., drug-only samples) to differentiate bactericidal effects from compound decay .

Data Presentation and Reproducibility

Q. What guidelines should be followed to ensure reproducibility in this compound research?

Document all synthesis and purification steps using the IUPAC nomenclature. Publish raw chromatographic data, NMR spectra, and MIC values as supplementary materials. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy studies?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences. Adjust for protein binding, tissue penetration, and metabolic clearance rates. Validate models using animal infection studies with embedded stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.